Vistusertib

Vue d'ensemble

Description

Méthodes De Préparation

La synthèse du vistusertib implique plusieurs étapes, notamment la formation d'intermédiaires clés et leurs réactions ultérieures dans des conditions spécifiques. Les voies synthétiques détaillées et les conditions de réaction sont propriétaires et ne sont pas divulguées au public dans leur intégralité . les méthodes de production industrielle impliquent généralement des techniques de synthèse organique avancées, assurant une pureté et un rendement élevés du produit final.

Analyse Des Réactions Chimiques

Le vistusertib subit diverses réactions chimiques, se concentrant principalement sur son interaction avec les molécules biologiques. Il est connu pour inhiber l'activité de mTOR, conduisant à l'induction de l'apoptose des cellules tumorales et à une diminution de la prolifération des cellules tumorales . Les réactifs et les conditions courants utilisés dans ces réactions comprennent des inhibiteurs spécifiques et des conditions de culture cellulaire qui imitent l'environnement physiologique. Les principaux produits formés à partir de ces réactions sont généralement les effets en aval sur les voies cellulaires, tels que la réduction de l'expression des marqueurs inflammatoires et l'amélioration des fonctions cellulaires .

4. Applications de la Recherche Scientifique

Le this compound a un large éventail d'applications de recherche scientifique :

Recherche sur le Cancer : Il a été étudié de manière approfondie pour son potentiel à inhiber la croissance tumorale et à induire l'apoptose dans divers modèles de cancer.

Inflammation et Fibrose Pulmonaire : Le this compound s'est montré prometteur pour réduire l'inflammation et la fibrose pulmonaires en modulant les médiateurs inflammatoires et du stress oxydatif.

Thérapie Endocrinienne : Il a été évalué en association avec d'autres médicaments, tels que l'anastrozole, pour le traitement du cancer de l'endomètre récurrent ou métastatique positif aux récepteurs hormonaux.

Études de Signalisation Cellulaire : Le this compound est utilisé pour étudier la voie de signalisation mTOR et son rôle dans la croissance cellulaire, le métabolisme et l'immunité.

5. Mécanisme d'Action

Le this compound exerce ses effets en inhibant l'activité de mTOR, une kinase sérine/thréonine qui est surexprimée dans diverses tumeurs . En inhibant à la fois les complexes mTORC1 et mTORC2, le this compound perturbe la voie de signalisation PI3K/Akt/mTOR, conduisant à une réduction de la prolifération des cellules tumorales et à une augmentation de l'apoptose . Cette inhibition affecte également d'autres processus cellulaires, tels que le métabolisme et les réponses immunitaires .

Applications De Recherche Scientifique

Vistusertib has a wide range of scientific research applications:

Cancer Research: It has been studied extensively for its potential to inhibit tumor growth and induce apoptosis in various cancer models.

Pulmonary Inflammation and Fibrosis: This compound has shown promise in reducing pulmonary inflammation and fibrosis by modulating inflammatory and oxidative stress mediators.

Endocrine Therapy: It has been evaluated in combination with other drugs, such as anastrozole, for the treatment of hormone receptor-positive recurrent or metastatic endometrial cancer.

Cellular Signaling Studies: This compound is used to study the mTOR signaling pathway and its role in cellular growth, metabolism, and immunity.

Mécanisme D'action

Vistusertib exerts its effects by inhibiting the activity of mTOR, a serine/threonine kinase that is upregulated in various tumors . By inhibiting both mTORC1 and mTORC2 complexes, this compound disrupts the PI3K/Akt/mTOR signaling pathway, leading to reduced tumor cell proliferation and increased apoptosis . This inhibition also affects other cellular processes, such as metabolism and immune responses .

Comparaison Avec Des Composés Similaires

Le vistusertib est unique par sa double inhibition des complexes mTORC1 et mTORC2, ce qui le distingue des autres inhibiteurs de mTOR comme l'évérolimus qui ciblent principalement mTORC1 . Cette double inhibition fournit un blocage plus complet de la voie mTOR, conduisant potentiellement à une suppression tumorale plus efficace . Des composés similaires incluent :

Everolimus : Inhibe principalement mTORC1 et est utilisé dans divers traitements contre le cancer.

Temsirolimus : Un autre inhibiteur de mTORC1 avec des applications en thérapie anticancéreuse.

Rapamycine : L'inhibiteur de mTOR original, ciblant principalement mTORC1.

Activité Biologique

Vistusertib, a dual inhibitor of the mTORC1 and mTORC2 pathways, has garnered significant attention in oncology due to its potential therapeutic effects across various cancer types. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in clinical trials, and case studies that illustrate its application in treating different malignancies.

This compound operates by inhibiting the mechanistic target of rapamycin (mTOR), a critical regulator of cell growth and proliferation. The mTOR pathway is often dysregulated in cancer, leading to uncontrolled cellular proliferation. By targeting both mTORC1 and mTORC2, this compound disrupts several downstream signaling pathways involved in tumorigenesis, including:

- Inhibition of protein synthesis : this compound stimulates the pyrimidine biosynthesis pathway and regulates ribosome synthesis by activating RNA polymerase III-dependent transcription .

- Modulation of cell cycle progression : It has been shown to decrease the expression of cell cycle markers while affecting signaling pathways related to growth factor receptors like EGFR and IGF1R .

- Impact on apoptosis : The inhibition of mTOR pathways promotes apoptosis in certain cancer cell lines, particularly those resistant to traditional therapies.

1. Breast Cancer

A study investigating the combination of this compound with fulvestrant in endocrine-resistant breast cancer demonstrated promising results. The combination showed a synergistic effect , delaying tumor progression significantly compared to fulvestrant alone. This compound reduced cell proliferation across various breast cancer cell lines and enhanced the efficacy of fulvestrant in patient-derived xenografts (PDX) models .

| Treatment Group | Median Progression-Free Survival (PFS) | Overall Survival Rate at 12 Months |

|---|---|---|

| This compound + Fulvestrant | 5.2 months | 71.3% |

| Fulvestrant Alone | 1.9 months | 70.8% |

2. Endometrial Cancer

The VICTORIA trial assessed this compound's safety and efficacy when combined with anastrozole for hormone receptor-positive endometrial cancer. Results indicated that patients receiving the combination therapy had a higher progression-free rate (8-week PFR) compared to those on anastrozole alone .

| Treatment Group | 8-week Progression-Free Rate (PFR) | Median PFS |

|---|---|---|

| This compound + Anastrozole | 50% | 7.5 months |

| Anastrozole Alone | 30% | 5.6 months |

3. Ovarian Cancer

In a phase II trial involving platinum-resistant ovarian cancer patients, the addition of this compound to weekly paclitaxel did not significantly improve clinical outcomes. However, low tumor cell PTEN expression was identified as a potential predictive biomarker for response to treatment .

Case Study: Diffuse Large B-Cell Lymphoma (DLBCL)

A clinical trial explored the efficacy of this compound in patients with DLBCL whose disease had progressed during treatment. Out of 36 participants, only two experienced a partial response, indicating limited effectiveness in this cohort . The majority saw disease progression despite treatment.

Case Study: Meningiomas

In patients with progressive meningiomas, a small cohort treated with this compound showed promising imaging responses, suggesting potential benefits in specific tumor types associated with NF2 mutations .

Safety Profile

The safety profile of this compound has been evaluated across multiple studies. Common adverse events include fatigue, nausea, and gastrointestinal disturbances; however, serious adverse events were relatively low compared to traditional chemotherapeutics .

Propriétés

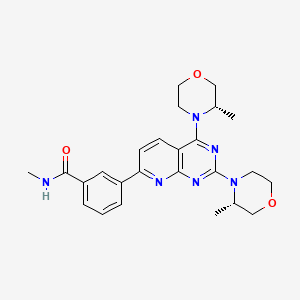

IUPAC Name |

3-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N6O3/c1-16-14-33-11-9-30(16)23-20-7-8-21(18-5-4-6-19(13-18)24(32)26-3)27-22(20)28-25(29-23)31-10-12-34-15-17(31)2/h4-8,13,16-17H,9-12,14-15H2,1-3H3,(H,26,32)/t16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUSFANSTBFGBAF-IRXDYDNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCCN1C2=NC(=NC3=C2C=CC(=N3)C4=CC(=CC=C4)C(=O)NC)N5CCOCC5C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COCCN1C2=NC(=NC3=C2C=CC(=N3)C4=CC(=CC=C4)C(=O)NC)N5CCOC[C@@H]5C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20143584 | |

| Record name | AZD-2014 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20143584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1009298-59-2 | |

| Record name | Vistusertib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1009298592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vistusertib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11925 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AZD-2014 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20143584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1009298-59-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VISTUSERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0BSC3P4H5X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: AZD2014 is an ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase, targeting both mTORC1 and mTORC2 complexes. [, , , , ]

ANone: Unlike rapalogs, which allosterically inhibit mTORC1, AZD2014 directly targets the kinase domain of mTOR, resulting in more potent inhibition of both mTORC1 and mTORC2. [, , ]

ANone: AZD2014 effectively inhibits phosphorylation of mTORC1 substrates p-S6K and p-4EBP1 and the mTORC2 target p-AKT (Ser473). [, , , , ]

ANone: Unlike rapalogs, AZD2014 effectively inhibits mTORC2 and prevents the feedback activation of AKT signaling. []

ANone: AZD2014 induces cell cycle arrest, inhibits cell proliferation, and promotes apoptosis and autophagy. It also impacts crucial cellular processes like protein synthesis, angiogenesis, and epithelial-mesenchymal transition (EMT). [, , , , , , , , ]

ANone: Unfortunately, the provided research does not disclose the molecular formula, weight, or spectroscopic data of AZD2014.

ANone: The provided research focuses on the biological activity and pharmacological properties of AZD2014 in the context of cancer treatment. There is no information regarding material compatibility and stability under various conditions.

ANone: AZD2014 is a kinase inhibitor and does not exhibit catalytic properties in the context of the provided research.

ANone: The research does not provide details on specific structural modifications of AZD2014 and their effects on potency or selectivity.

ANone: The research doesn't explicitly discuss specific formulation strategies for AZD2014. It refers to using an oral solution in a phase I trial, but further details regarding formulation enhancements are not provided. []

ANone: The provided research primarily focuses on the biological and pharmacological aspects of AZD2014. Information regarding specific SHE regulations is not included.

ANone: AZD2014 is rapidly absorbed after oral administration, with a short half-life of approximately 3 hours. [] The research does not provide detailed information about its distribution, metabolism, or excretion.

ANone: Research indicates that the short half-life of AZD2014 might necessitate frequent dosing or the development of formulations for sustained release to maintain therapeutic efficacy. [] More research is needed to fully understand the relationship between AZD2014's PK profile and its in vivo activity.

ANone: Research demonstrates that AZD2014 inhibits mTORC1 and mTORC2 signaling in preclinical models and patient samples. The degree of mTOR inhibition achieved in vivo is dose-dependent. [, , , , , , , , , , , ]

ANone: Researchers have used various cell-based assays, including MTT assays, clonogenic survival assays, cell cycle analyses, and flow cytometry to assess AZD2014's effects on cell viability, proliferation, apoptosis, and cell cycle progression. [, , , , , , , , ]

ANone: Preclinical studies have utilized various animal models, including xenograft models of human cancer cell lines, patient-derived xenografts (PDXs), and genetically engineered mouse models, to investigate AZD2014's antitumor efficacy. [, , , , , , , , , , ]

ANone: Yes, multiple phase I and II clinical trials have been conducted with AZD2014 in various cancer types, including breast cancer, pancreatic cancer, prostate cancer, T-ALL, B-ALL, mantle cell lymphoma, ovarian cancer, endometrial cancer, lung cancer, and meningioma. [, , , , , , , , , , ]

ANone: Clinical trials have shown that AZD2014 can inhibit mTOR signaling in patients. While some trials have shown promising antitumor activity, others have indicated limited efficacy as a single agent. The safety profile of AZD2014 is generally acceptable, with manageable adverse events. [, , , , , , , , , , ]

ANone: Research suggests potential resistance mechanisms to AZD2014, including rebound activation of AKT and FOXO, as well as ERK activation, during prolonged mTORC1/2 inhibition. []

ANone: The research indicates potential selection for SMARCA4 mutations in patients treated with AZD2014. SMARCA4 mutations are implicated in resistance to various targeted therapies, suggesting a possible mechanism of cross-resistance. [] Further research is needed to clarify the extent of cross-resistance.

ANone: While detailed toxicological data is not provided, research indicates that AZD2014 is generally well-tolerated in preclinical and clinical settings, with manageable adverse events. [, , , , , , , , , , ]

ANone: One study explored the use of rituximab (anti-CD20)-modified nanoparticles loaded with AZD2014 to enhance targeting to B lymphoma cells. [] This approach suggests the possibility of improving drug delivery and enhancing efficacy against specific cancer types.

ANone: Research suggests that low PTEN expression in tumor cells might be a predictive biomarker for AZD2014 activity in ovarian cancer. [] Additionally, the study of noninvasive pharmacodynamic markers, such as changes in phospholipid metabolites detected by magnetic resonance spectroscopy, could help monitor tumor response to AZD2014 treatment. [] More research is needed to identify reliable biomarkers for AZD2014.

ANone: Several analytical techniques are mentioned in the research, including Western blotting for protein expression analysis, flow cytometry for cell cycle analysis and apoptosis assessment, MTT assays for cell viability, and magnetic resonance spectroscopy for studying metabolic profiles. [, , , , , , , , , , , , ]

ANone: Research highlights the need for further development of noninvasive pharmacodynamic markers to monitor treatment response more effectively. [] Additionally, identifying reliable biomarkers for predicting AZD2014 efficacy and potential adverse effects requires further investigation.

ANone: AZD2014 represents a significant advancement in mTOR inhibition by targeting both mTORC1 and mTORC2 complexes, unlike first-generation rapalogs that predominantly inhibit mTORC1. [, , , , , , ] This dual targeting approach offers the potential for enhanced antitumor activity and overcoming resistance mechanisms associated with rapalogs.

ANone: Research on AZD2014 involves a synergistic interplay of disciplines, including oncology, pharmacology, immunology, molecular biology, cell biology, biochemistry, and analytical chemistry. [, , , , , , , , , , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.